molecular formula C20H25N3O3S B4594823 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4594823
M. Wt: 387.5 g/mol
InChI Key: GDWCANCCALIWAZ-UHFFFAOYSA-N
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Description

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a carboxamide group, a pyridin-3-ylmethyl group, and a 2-methylphenylmethanesulfonyl group. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in multiple fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied in forming carbon–carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-16-5-2-3-7-19(16)15-27(25,26)23-11-8-18(9-12-23)20(24)22-14-17-6-4-10-21-13-17/h2-7,10,13,18H,8-9,11-12,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWCANCCALIWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

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